molecular formula C7H9ClN2 B1403977 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1610028-39-1

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B1403977
CAS No.: 1610028-39-1
M. Wt: 156.61 g/mol
InChI Key: YXILGLMLGMJICU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H9ClN2. It is a nitrogen-containing compound that features both pyrrole and pyridine rings. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy in in vitro and in vivo studies. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which are important considerations for its use in research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and metabolic processes changes significantly with dosage variations. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can affect the compound’s localization and accumulation within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, providing insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXILGLMLGMJICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.